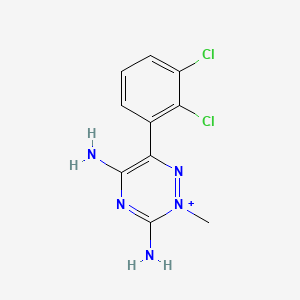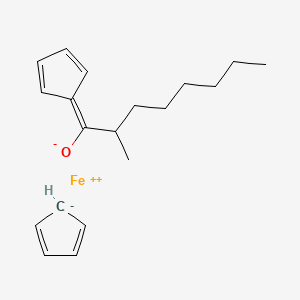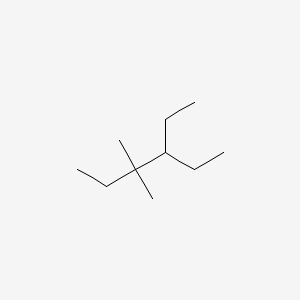
(2Z,7Z)-5-Hydroxydeca-2,7-dienoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z,7Z)-5-Hydroxydeca-2,7-dienoic acid is an organic compound characterized by the presence of hydroxyl and diene functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,7Z)-5-Hydroxydeca-2,7-dienoic acid typically involves the use of organic synthesis techniques. One common method includes the aldol condensation of appropriate aldehydes and ketones, followed by selective reduction and hydroxylation steps. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and advanced purification methods. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to enhance the sustainability of the production process.
化学反応の分析
Types of Reactions
(2Z,7Z)-5-Hydroxydeca-2,7-dienoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The diene system can be selectively reduced to form saturated or partially saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is often employed.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for converting the hydroxyl group to halides.
Major Products Formed
The major products formed from these reactions include carbonyl compounds, saturated hydrocarbons, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(2Z,7Z)-5-Hydroxydeca-2,7-dienoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in studies related to enzyme-substrate interactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (2Z,7Z)-5-Hydroxydeca-2,7-dienoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and diene groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
類似化合物との比較
Similar Compounds
- (2Z,7Z)-Cycloocta-2,7-dienone
- (2Z,7Z)-5,6-dihydro-4H-oxocine
- 4-Hydroxyphenylacetic acid
Uniqueness
(2Z,7Z)-5-Hydroxydeca-2,7-dienoic acid is unique due to its specific combination of hydroxyl and diene functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique set of properties that can be exploited in various scientific and industrial applications.
特性
CAS番号 |
94088-23-0 |
|---|---|
分子式 |
C10H16O3 |
分子量 |
184.23 g/mol |
IUPAC名 |
(2Z,7Z)-5-hydroxydeca-2,7-dienoic acid |
InChI |
InChI=1S/C10H16O3/c1-2-3-4-6-9(11)7-5-8-10(12)13/h3-5,8-9,11H,2,6-7H2,1H3,(H,12,13)/b4-3-,8-5- |
InChIキー |
MCZMHZXLVYUIFV-UBNNFMAXSA-N |
異性体SMILES |
CC/C=C\CC(C/C=C\C(=O)O)O |
正規SMILES |
CCC=CCC(CC=CC(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


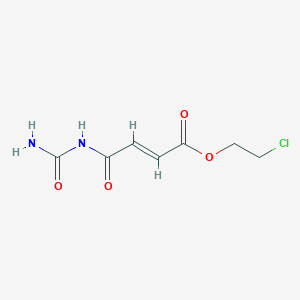

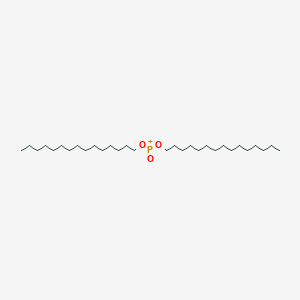


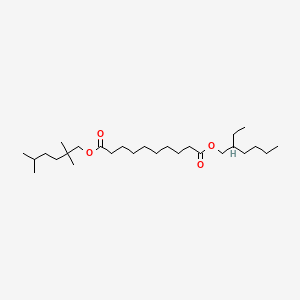
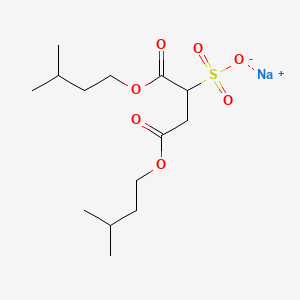

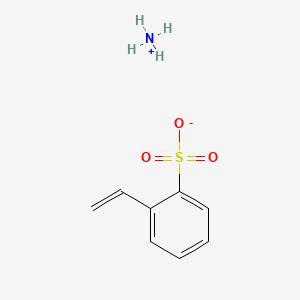
![3-Hydroxy-10-methoxy-[1]benzofuro[3,2-c]chromen-6-one](/img/structure/B12648070.png)
